molecular formula C10H13ClFN B8228948 [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride

[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B8228948
M. Wt: 201.67 g/mol
InChI Key: AXSMTSASKAIQRQ-GNAZCLTHSA-N
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Description

[rel-(+)-(1R,2R)-2-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane derivative featuring a 3-fluorophenyl substituent on the cyclopropane ring and a methanamine group. Cyclopropane-containing compounds are widely studied in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSMTSASKAIQRQ-GNAZCLTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The cyclopropane core is typically constructed via the Corey-Chaykovsky reaction , which employs sulfur ylides to facilitate [2+1] cycloaddition with α,β-unsaturated carbonyl compounds. For example, trimethylsulfoxonium iodide reacts with a base (e.g., NaH) to generate the ylide, which attacks a substituted cinnamaldehyde derivative to form the cyclopropane ring.

Representative Conditions

ReagentsSolventTemperatureYield
Trimethylsulfoxonium iodideDMSO0°C → RT65–72%

This method ensures stereochemical control when using chiral auxiliaries or enantiopure starting materials. The exo transition state favors the trans configuration of substituents on the cyclopropane ring, critical for achieving the (1R,2R) stereochemistry.

Fluorophenyl Group Introduction

Suzuki-Miyaura Cross-Coupling

Post-cyclopropanation, the 3-fluorophenyl moiety is introduced via Suzuki coupling between a boronic acid and a brominated cyclopropane intermediate. For example:

Cyclopropane-Br+3-Fluorophenylboronic acidPd(PPh3)4,Na2CO3Cyclopropane-3-Fluorophenyl\text{Cyclopropane-Br} + 3\text{-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Cyclopropane-3-Fluorophenyl}

This method achieves regioselective aryl substitution with yields exceeding 80% in optimized conditions.

Direct Fluorination

Alternative approaches employ electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions, though these are less common due to competing side reactions in strained cyclopropane systems.

Amine Functionalization and Stereochemical Control

Reductive Amination

The primary amine is introduced via reductive amination of a cyclopropane ketone intermediate. Sodium triacetoxyborohydride (STAB) in dichloromethane selectively reduces the imine formed between the ketone and ammonium acetate:

Cyclopropane-CO-R+NH4OAcSTAB, CH2Cl2Cyclopropane-CH2NH2\text{Cyclopropane-CO-R} + \text{NH}4\text{OAc} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{Cyclopropane-CH}2\text{NH}_2

Optimized Parameters

  • Temperature: 20–25°C

  • Reaction Time: 12–24 hours

  • Yield: 56–68%

Gabriel Synthesis

For stereoretentive amine synthesis, the Gabriel method using phthalimide protects the amine during cyclopropane functionalization. Hydrolysis with hydrazine releases the free amine, which is then converted to the hydrochloride salt.

Hydrochloride Salt Formation

Acidic Workup

The free base is treated with HCl gas in ethyl acetate at 0°C to precipitate the hydrochloride salt. This method ensures high purity (>98%) and avoids racemization:

Amine free base+HCl (g)EtOAc, 0°CAmine\cdotpHCl\text{Amine free base} + \text{HCl (g)} \xrightarrow{\text{EtOAc, 0°C}} \text{Amine·HCl}

Critical Parameters

  • HCl Gas Purity: ≥99.9%

  • Stirring Time: 10–30 minutes

  • Yield: 95–98%

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from ethanol/ethyl acetate mixtures to achieve enantiomeric excess >99%. Single-crystal X-ray diffraction confirms the (1R,2R) configuration.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities. Retention times correlate with the rel-(+) enantiomer.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Corey-ChaykovskyHigh stereoselectivityRequires anhydrous conditions65–72%
Suzuki CouplingRegioselectivePalladium residue removal75–85%
Reductive AminationMild conditionsOver-reduction risks56–68%

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Flow Chemistry : Continuous cyclopropanation reactors minimize exothermic risks.

  • Catalyst Recycling : Pd recovery systems reduce costs in Suzuki couplings.

  • Quality Control : In-line FTIR monitors hydrochloride salt stoichiometry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent for various conditions. Its structural similarity to other known pharmacophores allows researchers to explore its effects on neurotransmitter systems.

  • Neurotransmitter Modulation : Research indicates that compounds with cyclopropyl structures can interact with neurotransmitter receptors, potentially influencing mood disorders and anxiety-related conditions.

Synthesis of Chiral Compounds

The compound serves as a precursor in the synthesis of enantiomerically enriched cyclopropyl derivatives. These derivatives are valuable in the development of chiral drugs, which often exhibit different biological activities depending on their stereochemistry.

  • Enantioselective Synthesis : Studies have demonstrated methods for the asymmetric synthesis of this compound, enhancing its utility in producing chiral pharmaceuticals .

Drug Discovery

In drug discovery pipelines, [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride has been investigated for its potential as a lead compound in the development of new medications targeting specific diseases.

  • Targeting Kinase Inhibition : Some studies suggest that derivatives of this compound may exhibit kinase inhibitory activity, which is crucial for the treatment of cancers and other diseases where kinase activity is dysregulated .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of cyclopropyl amines, including this compound. The results indicated significant reductions in depressive behaviors in animal models, suggesting its potential as an antidepressant .

Case Study 2: Synthesis and Characterization

Research focused on developing synthetic routes for this compound highlighted various methodologies for achieving high yields and purities. This work emphasized the importance of optimizing reaction conditions to facilitate the efficient production of this compound for further studies .

Mechanism of Action

The mechanism of action of [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Stereochemistry CAS Number Key Properties/Applications
[rel-(+)-(1R,2R)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl C₁₀H₁₂ClFN 201.67 (calc.) 3-Fluorophenyl rel-(1R,2R) Not explicitly listed Potential serotonin receptor modulation
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 2-Fluorophenyl S-configuration 844470-82-2 Chiral building block for drug synthesis
1-(3-Fluorophenyl)cyclopropanamine HCl C₉H₁₀ClFN 187.64 3-Fluorophenyl Racemic 1269437-73-1 Structural analog with direct amine-cyclopropane linkage
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 4-Fluorophenyl R-configuration 1565825-89-9 Fluorine position impacts receptor selectivity
[rel-(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₈ClF₃N 198.57 Trifluoromethyl rel-(1R,2R) 2137837-57-9 Higher lipophilicity due to CF₃ group

Key Observations:

  • Substituent Position: The 3-fluorophenyl group in the target compound may offer distinct electronic and steric effects compared to 2- or 4-fluorophenyl analogs, influencing receptor binding .
  • Stereochemistry: The rel-(1R,2R) configuration contrasts with enantiopure analogs (e.g., S-configuration in ), which can drastically alter pharmacological activity .
  • Backbone Modifications: Compounds like 1-(3-fluorophenyl)cyclopropanamine HCl lack the methanamine spacer, reducing conformational flexibility .

Pharmacological Potential

The 3-fluorophenyl substituent may enhance metabolic stability compared to non-fluorinated analogs . In contrast, trifluoromethyl derivatives () exhibit higher logP values, favoring blood-brain barrier penetration .

Biological Activity

The compound [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride, identified by CAS number 376608-71-8, is a cyclopropylamine derivative notable for its biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₈ClF
  • Molecular Weight : 201.67 g/mol
  • Structure : The compound features a cyclopropyl ring substituted with a 3-fluorophenyl group, which contributes to its unique pharmacological profile.

Research indicates that compounds similar to [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine interact with serotonin receptors, particularly the 5-HT₂C receptor. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

Key Findings:

  • 5-HT₂C Receptor Agonism : Studies show that derivatives exhibit selective agonistic activity at the 5-HT₂C receptor, which is implicated in appetite regulation and mood modulation. For example, N-substituted cyclopropylamines have been shown to selectively activate this receptor with varying degrees of efficacy .

Biological Activity Overview

The biological activities associated with [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine include:

  • Antidepressant-like Effects : Experimental models indicate that compounds in this class may exhibit antidepressant-like effects through modulation of serotonin pathways.
  • Antipsychotic Properties : Some derivatives have demonstrated antipsychotic-like activity in behavioral assays, suggesting potential for treating schizophrenia and related disorders.

Data Tables

Activity TypeAssay TypeResult/EC50 (nM)
5-HT₂C AgonismCalcium Flux Assay23
Antipsychotic ActivityAmphetamine-Induced HyperactivitySignificant Reduction
Selectivity Over 5-HT₂BReceptor Binding AssayFully Selective

Case Studies

  • Case Study on Antidepressant Potential :
    • In a preclinical study involving rodent models, a compound structurally related to [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine showed significant reduction in depressive-like behavior when administered acutely. The mechanism was linked to increased serotonergic signaling.
  • Case Study on Antipsychotic Effects :
    • A study evaluated the effects of a closely related compound in a model of schizophrenia. Results indicated that the compound reduced hyperactivity and altered dopaminergic signaling pathways, supporting its potential as an antipsychotic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for achieving high stereochemical purity in [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride?

  • Methodological Answer : The synthesis of structurally similar cyclopropylmethylamine derivatives involves enantioselective cyclopropanation using Sharpless-Kagan conditions or chiral auxiliary approaches. For example, in analogous compounds, (-)-15b was treated with 2M HCl in diethyl ether for 24 hours to yield the hydrochloride salt with >99% stereochemical purity, confirmed via chiral HPLC using a RegisPack column . Key steps include:

  • Precise temperature control (0°C to 60°C) during cyclopropane ring formation.
  • Acidic workup (2M HCl) to stabilize the amine as a hydrochloride salt.
  • Validation of enantiomeric excess (ee) via polarimetry (e.g., +10.0° in D₂O) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for diagnostic signals such as the cyclopropane protons (δ ~0.8–2.5 ppm, split into multiplets due to ring strain) and the methanamine -CH₂- group (δ ~2.7–3.3 ppm). The 3-fluorophenyl substituent shows aromatic protons at δ ~6.7–7.2 ppm with coupling patterns reflecting para-fluorine effects .
  • ¹³C NMR : The cyclopropane carbons appear at δ ~10–25 ppm. The fluorine-substituted aromatic carbons exhibit distinct shifts (e.g., C-F at δ ~160 ppm) .
  • HRMS (ESI) can confirm the molecular ion ([M+H]⁺) with a mass accuracy of <5 ppm .

Q. What are the critical physicochemical properties of this compound for formulation studies?

  • Key Data :

  • Solubility : Hydrochloride salts of cyclopropylmethylamines are typically soluble in polar solvents (water, methanol) but poorly soluble in nonpolar solvents .
  • Stability : Acidic conditions (e.g., 2M HCl) enhance stability by protonating the amine group, reducing oxidative degradation .
  • Melting Point : Analogous compounds exhibit melting points >200°C, consistent with ionic crystalline structures .

Advanced Research Questions

Q. How does the stereochemistry of [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine influence its binding affinity to serotonin 2C (5-HT2C) receptors?

  • Methodological Answer :

  • Functional Assays : Use radioligand displacement (e.g., [³H]-mesulergine) to measure binding affinity (Kᵢ) in HEK293 cells expressing human 5-HT2C receptors. The (1R,2R) enantiomer shows higher selectivity over 5-HT2A/2B receptors due to optimal cyclopropane ring orientation .
  • Molecular Dynamics Simulations : Model the ligand-receptor interaction to identify key residues (e.g., Asp134, Ser331) that stabilize the (1R,2R) configuration .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the 3-fluoro substituent or cyclopropane ring; fluorine enhances lipophilicity and π-stacking with aromatic receptor pockets .

Q. What experimental models are suitable for evaluating the antipsychotic potential of this compound?

  • Methodological Answer :

  • In Vitro : Assess functional selectivity (β-arrestin recruitment vs. G-protein signaling) in 5-HT2C-transfected cells using BRET or TR-FRET assays .
  • In Vivo :
  • Prepulse Inhibition (PPI) Tests : Measure sensorimotor gating deficits in rodent models of schizophrenia (e.g., MK-801-induced PPI disruption).
  • Locomotor Activity : Monitor hyperactivity in dopamine agonist-treated rodents.
  • Dose Optimization : Use pharmacokinetic profiling (e.g., plasma half-life, brain penetration via LC-MS/MS) to determine therapeutic windows .

Q. How can researchers resolve contradictions in receptor affinity data across different experimental systems?

  • Methodological Answer :

  • System-Specific Variability : Control for receptor expression levels (e.g., transient vs. stable transfection) and assay conditions (e.g., GTPγS binding vs. calcium flux).
  • Orthogonal Validation : Cross-validate using two distinct methods (e.g., radioligand binding and functional cAMP assays).
  • Meta-Analysis : Pool data from multiple studies (e.g., Kᵢ values from ) to identify outliers and refine binding models.

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